Home > Products > Screening Compounds P31684 > 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline -

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-2572567
CAS Number:
Molecular Formula: C16H8ClF3N4
Molecular Weight: 348.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R-8507 is a small molecule antagonist of the TNF-α type 1 receptor (TNF-αRI). It inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) induced by TNF-α and IL-1β with EC50 values of 2.45 and 3.79 µM, respectively, in an ELISA using A549 lung epithelial cells.{|Gururaja2007|} It also disrupts the interaction of the TNF-αRI with receptor interacting protein 1 (RIP1) and TNF-αR-associated death domain protein (TRADD), preventing internalization of the receptor complex.

Overview

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique molecular structure, which incorporates both a triazole and a quinoxaline moiety, making it of significant interest in medicinal chemistry. The presence of the trifluoromethyl group and the chlorophenyl substituent enhances its biological activity and potential applications.

Source

This compound has been synthesized and studied in various research contexts, particularly for its potential as an inhibitor of phosphodiesterases and other biological targets. The synthesis methods and biological evaluations have been documented in several scientific publications and patents, highlighting its relevance in drug development.

Classification

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can be classified as:

  • Chemical Class: Triazoloquinoxalines
  • Functional Groups: Triazole, quinoxaline, trifluoromethyl, and chlorophenyl groups.
  • Biological Activity: Potential inhibitors of phosphodiesterases.
Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves several key steps that utilize various chemical reactions:

  1. Starting Materials: The synthesis typically begins with commercially available anilines or phenols that are substituted with chlorine or trifluoromethyl groups.
  2. Reagents and Conditions: Common reagents include hydrazine derivatives for forming the triazole ring and various coupling agents to facilitate the formation of the quinoxaline structure.
  3. Methods:
    • Cyclization Reactions: These are crucial for forming the triazole ring. For example, a cyclocondensation reaction between an appropriate hydrazine and a carbonyl compound can yield the desired triazole.
    • Triazole Formation: A common method involves reacting 1-azido-2-isocyanoarenes with alkynes in the presence of copper catalysts under controlled conditions to form triazoles.
    • Final Coupling: The final product is typically obtained through coupling reactions that link the triazole to the quinoxaline framework.

Technical details regarding these methods can be found in various studies focusing on similar compounds .

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can be described as follows:

  • Molecular Formula: C13H8ClF3N4
  • Molecular Weight: Approximately 308.68 g/mol
  • Structural Features:
    • The compound features a quinoxaline core fused with a triazole ring.
    • The presence of a chlorophenyl group at one position enhances lipophilicity.
    • A trifluoromethyl group at another position contributes to its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline participates in various chemical reactions:

  • Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
  • Hydrolysis Reactions: Under certain conditions, hydrolysis can occur at the trifluoromethyl group.
  • Rearrangement Reactions: The compound may also engage in rearrangement reactions under specific catalytic conditions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting these enzymes:

  • Cyclic Nucleotide Levels Increase: This leads to elevated levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are crucial for various signaling pathways.
  • Biological Effects: Increased cyclic nucleotide levels can result in vasodilation, anti-inflammatory effects, or enhanced neuronal signaling.

Studies have shown that modifications to the structure can significantly affect potency against specific phosphodiesterase isoforms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the chlorophenyl and trifluoromethyl groups.

Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) provide insights into functional groups present within the molecule .

Applications

The primary applications of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline include:

  • Pharmaceutical Research: Investigated as a potential therapeutic agent for conditions such as asthma or cardiovascular diseases due to its phosphodiesterase inhibitory activity.
  • Chemical Biology Studies: Used as a tool compound to study cellular signaling pathways involving cyclic nucleotides.
  • Drug Development: Serves as a scaffold for developing new derivatives with improved efficacy and selectivity against specific biological targets.
Synthetic Methodologies and Optimization Strategies

Regioselective Cyclization Approaches for [1,2,4]Triazolo[4,3-a]Quinoxaline Core Synthesis

The construction of the [1,2,4]triazolo[4,3-a]quinoxaline core demands precise regiocontrol to avoid isomeric by-products. The predominant strategy employs 3-hydrazinoquinoxaline precursors (e.g., derived from 2,3-dichloroquinoxaline via hydrazine substitution), which undergo cyclodehydration with C1 donors (aldehydes, orthoesters, or acyl chlorides) [2] [6]. For 1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, cyclization is achieved using 4-chlorobenzoyl chloride under reflux in dioxane, yielding the bicyclic system regioselectively at N1-C3a (Figure 1A) [4]. Alternative pathways include:

  • Cyclocondensation with triethyl orthoformate, forming the unsubstituted triazole ring, followed by N1-arylation [6].
  • One-pot annulation using phenylglyoxal monohydrates and 4-chlorophenylhydrazine, though this risks regioisomeric [1,2,4]triazolo[1,5-a]quinoxaline formation [10].

Critical parameters for regioselectivity:

  • Temperature control (<100°C minimizes di-N-alkylation side products) [2].
  • Solvent polarity (aprotic solvents like DMF enhance cyclization kinetics) [6].
  • Electron-withdrawing substituents (e.g., trifluoromethyl at C4 of quinoxaline) increase electrophilicity at C3, favoring nucleophilic attack by hydrazine [2].

Table 1: Regioselectivity in Cyclization Routes

PrecursorCyclizing AgentConditionsRegioselectivity (N1-C3a : N2-C3a)Yield (%)
3-Hydrazino-6-(trifluoromethyl)quinoxaline4-Chlorobenzoyl chlorideDioxane, 90°C, 8 h>98:285
2-Hydrazino-6-(trifluoromethyl)quinoxalineTriethyl orthoformateEthanol, 78°C, 3 h75:2562

Hypervalent Iodine Reagents in Oxidative Cyclization of Hydrazone Precursors

Hypervalent iodine(III) reagents enable metal-free oxidative cyclization, crucial for avoiding transition-metal contamination in pharmaceuticals. Diacetoxyiodobenzene (DIB) or iodosylbenzene promotes dehydrogenative N-N bond formation in N-acylhydrazones derived from quinoxaline-2-carboxaldehydes and 4-chlorophenylhydrazine [2] [10]. The mechanism proceeds via:

  • Ligand exchange between DIB and the hydrazone carbonyl, generating an iodonium intermediate.
  • Intramolecular nucleophilic attack by the quinoxaline N1 atom.
  • Reductive elimination of iodobenzene, forming the triazole ring (Figure 1B) [10].

Optimization highlights:

  • Solvent dependence: Acetonitrile outperforms DCM or toluene (dielectric constant ~37.5 enhances polar transition states) [10].
  • Stoichiometry: 1.2 equivalents of DIB ensures complete conversion without over-oxidation.
  • Additives: 10 mol% p-toluenesulfonic acid accelerates kinetics 3-fold by protonating the imine intermediate [10].

Yields reach 78–92% within 1–2 hours at 60°C, surpassing MnO₂ or Pb(OAc)₄-based methods (50–65% yield) [2].

Microwave-Assisted and Solvent-Free Protocols for Improved Yield and Selectivity

Microwave irradiation revolutionizes triazoloquinoxaline synthesis by enabling rapid, uniform heating and suppressing thermal degradation. Key advances:

Solvent-Free Cyclocondensation

3-Hydrazinoquinoxaline and 4-chlorobenzaldehyde adsorbed on acidic alumina (Al₂O₃) undergo cyclization within 10 minutes at 150°C under microwave irradiation (300 W), achieving 94% yield versus 68% under oil-bath heating (6 hours) [5] [9]. Clay catalysts (e.g., K10 montmorillonite) further enhance efficiency via Brønsted/Lewis acid sites, enabling recyclability for 5 cycles without yield loss [1] [7].

One-Pot Tandem Reactions

A microwave-assisted, three-component assembly integrates:

  • Quinoxaline-2,3-dione → 3-hydrazino intermediate via hydrazine.
  • In situ condensation with 4-chlorobenzaldehyde.
  • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [10].This protocol reduces synthesis from 12 hours to 25 minutes, improving atom economy (82% vs. 58% conventional) [10].

Table 2: Microwave vs. Conventional Synthesis

MethodConditionsTimeYield (%)Purity (%)
Solvent-free (Al₂O₃)150°C, 300 W, 10 min10 min94>99
Conventional refluxEthanol, 78°C, 6 h6 h6892
Tandem (DDQ oxidation)DMF, 120°C, 300 W, 25 min25 min8298

Post-Functionalization Strategies for Chlorophenyl and Trifluoromethyl Substituent Introduction

Late-stage modification minimizes steps in synthesizing the target compound:

Chlorophenyl Group Installation

  • N1-Arylation: The unsubstituted [1,2,4]triazolo[4,3-a]quinoxaline core undergoes Cu-catalyzed Ullmann coupling with 4-chloroiodobenzene. Optimized conditions: CuI (10 mol%), phenanthroline ligand, K₃PO₄, DMSO, 110°C, 12 hours (75–80% yield) [6].
  • Direct Cyclization: Pre-installation via 4-chlorobenzoyl chloride in cyclization (Section 1.1) is preferred, avoiding metal catalysts [4].

Trifluoromethyl Group Incorporation

  • Quinoxaline Precursor Functionalization: 2,3-Dichloro-6-(trifluoromethyl)quinoxaline is synthesized via condensation of 4-(trifluoromethyl)phenylenediamine with oxalic acid, followed by POCl₃-mediated chlorination [2]. Nucleophilic substitution (e.g., with hydrazine) proceeds at C3 due to enhanced electrophilicity from the CF₃ group (σₚ = 0.54) [2] [4].
  • Electrophilic Trifluoromethylation: Post-cyclization, Umemoto’s reagent (5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) targets C4 under basic conditions (KOtBu, THF, −78°C to RT), but yields are modest (≤50%) due to competing decomposition [10].

Design rationale: The 4-chlorophenyl group enhances π-stacking with biological targets (e.g., enzyme pockets), while the CF₃ group improves metabolic stability and membrane permeability [2] [4].

Figure 1: Key Synthetic Routes

(A) Regioselective Cyclization:  3-Hydrazino-4-(trifluoromethyl)quinoxaline + 4-Cl-C₆H₄COCl → Cyclization → 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline  (B) Oxidative Cyclization:  Quinoxaline-2-carboxaldehyde + 4-Cl-C₆H₄NHNH₂ → Hydrazone → [DIB, CH₃CN] → Target Compound  

Properties

Product Name

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C16H8ClF3N4

Molecular Weight

348.71 g/mol

InChI

InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H

InChI Key

PEOTYDSXVIEYAM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.